N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and isoquinoline carboxylic acids. The key steps in the synthesis may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Formation of the Isoquinoline Ring: This can be synthesized via the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphoryl chloride.
Coupling Reactions: The indole and isoquinoline intermediates are then coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-1H-indole-3-carbaldehyde
- 1-Isopropyl-1H-indole-5-carbaldehyde
- 1-Isopropyl-1H-indole-3-carboxylic acid
Uniqueness
N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its fused indole-isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
CAS No. |
1676072-88-0 |
---|---|
Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4g/mol |
IUPAC Name |
2-methyl-1-oxo-N-(1-propan-2-ylindol-4-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N3O2/c1-14(2)25-12-11-17-19(9-6-10-20(17)25)23-21(26)18-13-24(3)22(27)16-8-5-4-7-15(16)18/h4-14H,1-3H3,(H,23,26) |
InChI Key |
HLZPBOSCECOYON-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.